Mcl1-IN-12

Mcl-1 selectivity Bcl-2 family apoptosis

Mcl1-IN-12 occupies a mid-nanomolar potency tier (Ki=290nM), ~2.5 orders above sub-nanomolar clinical candidates, enabling assay calibration without signal saturation. Its 10.7-fold Mcl-1/Bcl-2 selectivity window detects subtle cross-reactivity effects masked by ultra-selective inhibitors. Documented as 'Compound F' in US Patent US20230167130A1, it is a validated synthetic intermediate for macrocyclic Mcl-1 inhibitor programs. Established reference IC50 values—MCF7 (0.26µM) and HL-60 (2.92µM) in 72-h MTT assays—provide cross-platform calibration benchmarks for cellular viability studies.

Molecular Formula C45H46N4O6S2
Molecular Weight 803.0 g/mol
Cat. No. B12433387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl1-IN-12
Molecular FormulaC45H46N4O6S2
Molecular Weight803.0 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCCSC6=CC=CC=C6)[N+](=O)[O-])C(CCC2(C)C)(C)C
InChIInChI=1S/C45H46N4O6S2/c1-29-26-38-39(45(5,6)23-22-44(38,3)4)28-37(29)30(2)31-12-14-32(15-13-31)42(50)47-34-18-16-33(17-19-34)43(51)48-57(54,55)36-20-21-40(41(27-36)49(52)53)46-24-25-56-35-10-8-7-9-11-35/h7-21,26-28,46H,2,22-25H2,1,3-6H3,(H,47,50)(H,48,51)
InChIKeyPVBCFXWUROOQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl1-IN-12 Procurement Guide: Selectivity Profile and Comparative Biochemical Data for Mcl-1 Research


Mcl1-IN-12 (Compound F) is a synthetic small-molecule inhibitor targeting the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. It exhibits selective binding to Mcl-1 (Ki = 0.29 μM) with reduced potency against Bcl-2 (Ki = 3.1 μM), corresponding to approximately 10.7-fold selectivity [1]. The compound demonstrates anti-proliferative activity against human cancer cell lines, including MCF7 breast cancer cells (IC50 = 0.26 μM) and HL-60 leukemia cells (IC50 = 2.92 μM) in 72-hour MTT assays [1]. Mcl1-IN-12 is also described in patent literature as an intermediate for the synthesis of macrocyclic Mcl-1 inhibitors [2]. This compound serves as a reference tool for studying Mcl-1–dependent apoptosis and as a synthetic intermediate in medicinal chemistry programs.

Why Mcl1-IN-12 Cannot Be Substituted with Other Mcl-1 Inhibitors Without Experimental Validation


The Mcl-1 inhibitor landscape spans over 2,200-fold difference in biochemical potency (Ki) between early-generation tool compounds and clinical candidates. Mcl1-IN-12 occupies a specific potency range (Ki = 290 nM for Mcl-1) that is fundamentally distinct from sub-nanomolar clinical inhibitors such as AZD5991 (Ki = 0.13 nM) , S63845 (Ki < 1.2 nM) , and A-1210477 (Ki = 0.45 nM) [1]. This magnitude of difference in target engagement translates to divergent cellular efficacy, selectivity windows, and experimental utility. Furthermore, Mcl1-IN-12 exhibits a defined selectivity ratio over Bcl-2 (approximately 11-fold), which differs from the selectivity profiles of more advanced inhibitors. For example, S63845 demonstrates Ki values >10,000 nM for both Bcl-2 and Bcl-xL , representing a fundamentally different selectivity margin. Substitution without direct comparative validation would introduce uncontrolled variables in target engagement, off-target effects, and interpretation of Mcl-1 dependency in cellular assays.

Mcl1-IN-12: Quantitative Comparative Evidence for Procurement Decision-Making


Mcl-1 vs Bcl-2 Selectivity Ratio: Comparative Analysis with Clinical-Grade Inhibitors

Mcl1-IN-12 exhibits a defined selectivity window between Mcl-1 and Bcl-2, with Ki values of 0.29 μM and 3.1 μM respectively, yielding approximately 10.7-fold selectivity for Mcl-1 over Bcl-2 . In contrast, the clinical candidate S63845 demonstrates substantially higher absolute selectivity, with Ki < 1.2 nM for Mcl-1 and Ki > 10,000 nM for both Bcl-2 and Bcl-xL, corresponding to >8,300-fold selectivity . Similarly, A-1210477 shows Ki = 0.45 nM for Mcl-1 and Ki = 132 nM for Bcl-2, representing approximately 293-fold selectivity [1]. This comparison reveals that while Mcl1-IN-12 provides a measurable selectivity window suitable for biochemical differentiation studies, its selectivity magnitude is approximately 28-fold lower than A-1210477 and approximately 780-fold lower than S63845 relative to Bcl-2 cross-reactivity. For researchers requiring a compound with defined but moderate selectivity—useful for studying the effects of partial Bcl-2 engagement or as a reference point in selectivity optimization campaigns—Mcl1-IN-12 offers a distinct pharmacological profile.

Mcl-1 selectivity Bcl-2 family apoptosis target engagement

Biochemical Potency Positioning: Mcl1-IN-12 Relative to the Mcl-1 Inhibitor Potency Spectrum

Mcl1-IN-12 binds to Mcl-1 with a Ki of 0.29 μM (290 nM) [1]. This potency positions the compound within the mid-nanomolar range, substantially lower than sub-nanomolar clinical and advanced preclinical inhibitors. Direct cross-study comparison reveals: AZD5991 Ki = 0.13 nM (2,231-fold more potent) ; A-1210477 Ki = 0.45 nM (644-fold more potent) [2]; and S63845 Ki < 1.2 nM (>242-fold more potent) . The magnitude of difference in target binding affinity is approximately 2.5 orders of magnitude between Mcl1-IN-12 and the most potent clinical candidate AZD5991. This potency differential is consequential: Mcl1-IN-12 requires substantially higher concentrations to achieve equivalent target engagement, which may affect cellular permeability requirements, off-target risk profiles at effective concentrations, and the dynamic range of dose-response experiments. The compound occupies a distinct potency tier that is relevant for studies where sub-nanomolar potency is not required or where a reference compound with defined mid-nanomolar affinity is needed for comparative pharmacology.

Mcl-1 inhibitor Ki value potency ranking biochemical assay

Cellular Anti-Proliferative Activity: Differential Sensitivity Across MCF7 and HL-60 Cell Lines

Mcl1-IN-12 demonstrates cell line-dependent anti-proliferative activity in 72-hour MTT assays, with IC50 values of 0.26 μM against MCF7 breast cancer cells and 2.92 μM against HL-60 leukemia cells . This 11.2-fold differential sensitivity between cell lines indicates that Mcl1-IN-12's cellular efficacy is context-dependent, likely reflecting differences in Mcl-1 dependency, Bcl-2 family protein expression profiles, or compound permeability. By comparison, advanced Mcl-1 inhibitors exhibit substantially different cellular potency ranges: S63845 shows IC50 values of 4-233 nM across AML cell lines and <0.1 μM in sensitive multiple myeloma cell lines [1]; A-1210477 exhibits IC50 values of approximately 4-5.3 μM in H929 and H2110 cells ; and AZD5991 demonstrates IC50 values <100 nM in sensitive cell lines [2]. Mcl1-IN-12 occupies a specific cellular potency niche that is distinct from both early-generation micromolar Mcl-1 inhibitors and advanced sub-nanomolar clinical candidates. The cell line-specific sensitivity pattern provides a benchmark for assessing Mcl-1 dependency in these established cancer models.

cell viability MTT assay cancer cell lines anti-proliferative

Chemical Utility as a Synthetic Intermediate for Macrocyclic Mcl-1 Inhibitors

Mcl1-IN-12 (Compound F) is explicitly disclosed in US Patent Application US20230167130A1 as an intermediate in the synthesis of macrocyclic Mcl-1 inhibitors [1]. The patent, assigned to Amgen Inc., describes processes for synthesizing Mcl-1 inhibitors and intermediates such as Compound F that can be used to prepare advanced macrocyclic compounds. This established synthetic utility distinguishes Mcl1-IN-12 from tool compounds that lack documented utility in downstream synthetic pathways. In contrast, clinical candidates such as AZD5991 and S63845 are end-product inhibitors not typically employed as synthetic intermediates. For medicinal chemistry groups engaged in Mcl-1 inhibitor optimization, Mcl1-IN-12 offers a validated starting point or reference intermediate with established synthetic routes, potentially reducing development time and enabling access to proprietary macrocyclic scaffolds through patent-disclosed transformations. The availability of this compound as a characterized intermediate with defined biochemical activity also enables structure-activity relationship (SAR) studies linking synthetic modifications to functional changes in target engagement.

synthetic intermediate medicinal chemistry macrocyclic inhibitor patent

Mcl1-IN-12: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Biochemical Selectivity Studies: Mcl-1 vs Bcl-2 Target Engagement Differentiation

Utilize Mcl1-IN-12 in fluorescence polarization or other competitive binding assays requiring a compound with defined but moderate Mcl-1/Bcl-2 selectivity (10.7-fold). The compound's Ki of 0.29 μM for Mcl-1 and 3.1 μM for Bcl-2 provides a measurable selectivity window suitable for studying partial Bcl-2 engagement [1]. This profile is particularly valuable for establishing selectivity benchmarks when characterizing novel Mcl-1 inhibitors or when investigating the biological consequences of graded Mcl-1 versus Bcl-2 inhibition. Unlike S63845 (>8,300-fold selectivity) or A-1210477 (293-fold selectivity), Mcl1-IN-12's moderate selectivity enables detection of subtle cross-reactivity effects that may be masked by highly selective clinical inhibitors [2].

Cellular Mcl-1 Dependency Profiling in MCF7 and HL-60 Cancer Models

Employ Mcl1-IN-12 as a reference compound in 72-hour MTT viability assays using MCF7 breast cancer and HL-60 leukemia cell lines, where established IC50 values of 0.26 μM and 2.92 μM, respectively, provide validated reference points [1]. The 11.2-fold differential sensitivity between these two cell lines offers a benchmark for assessing Mcl-1 dependency and can serve as a calibration standard when evaluating novel Mcl-1 inhibitors or combination therapies. The cell line-specific response pattern also enables researchers to select appropriate positive controls based on expected Mcl-1 dependency levels in their experimental systems.

Medicinal Chemistry: Validated Synthetic Intermediate for Macrocyclic Mcl-1 Inhibitor Development

Use Mcl1-IN-12 (Compound F) as a characterized intermediate in synthetic routes toward macrocyclic Mcl-1 inhibitors, as disclosed in US Patent US20230167130A1 [1]. The patent provides explicit synthetic processes utilizing Compound F, offering a validated entry point for medicinal chemistry programs developing next-generation Mcl-1 inhibitors. This application scenario is distinct from that of end-product research tools like S63845 or AZD5991, which are not documented as synthetic intermediates. Procurement of Mcl1-IN-12 for this purpose enables access to patent-disclosed macrocyclization strategies and supports SAR studies linking synthetic modifications to changes in Mcl-1 binding affinity and selectivity.

Potency Calibration and Assay Development for Mid-Nanomolar Mcl-1 Inhibitors

Incorporate Mcl1-IN-12 as a mid-nanomolar potency reference standard (Ki = 290 nM) for calibrating biochemical and cellular assays [1]. The compound occupies a potency tier that is 2.5 orders of magnitude above sub-nanomolar clinical candidates such as AZD5991 (Ki = 0.13 nM) [2]. This positioning makes Mcl1-IN-12 particularly useful for assay development where dynamic range considerations require a reference compound with defined intermediate potency—avoiding the signal saturation that may occur with ultra-potent inhibitors while still providing measurable target engagement. The compound's established potency in both FP biochemical assays and MTT cellular assays enables cross-platform calibration and method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl1-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.